molecular formula C19H16N2O4 B5316569 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol

2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol

Cat. No.: B5316569
M. Wt: 336.3 g/mol
InChI Key: HDJYKSUFZMINBY-VQHVLOKHSA-N
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Description

2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol, also known as ENQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENQ is a derivative of quinoline, a heterocyclic aromatic organic compound that has been extensively studied for its diverse biological activities.

Scientific Research Applications

2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess antimicrobial activity against bacterial and fungal strains. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death. This compound has also been shown to disrupt bacterial cell membranes and inhibit fungal growth, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of apoptotic pathways. This compound has also been shown to disrupt bacterial cell membranes and inhibit fungal growth. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has several advantages for lab experiments, including its ease of synthesis, low cost, and potent biological activity. However, this compound also has several limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has several potential future directions for research, including the development of more potent derivatives with improved solubility and bioavailability. This compound could also be further studied for its potential applications in materials science, such as the synthesis of functional materials with unique properties. Additionally, this compound could be further studied for its potential applications in drug delivery, such as the development of targeted therapies for cancer and other diseases.

Synthesis Methods

2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol can be synthesized via a multistep process involving the reaction of 2-ethoxy-5-nitrobenzaldehyde with ethyl cyanoacetate, followed by the condensation reaction with 8-hydroxyquinoline. The resulting compound is then subjected to a cyclization reaction to form this compound. The synthesis of this compound is relatively simple and can be achieved in moderate to good yields.

Properties

IUPAC Name

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-25-18-11-10-16(21(23)24)12-14(18)7-9-15-8-6-13-4-3-5-17(22)19(13)20-15/h3-12,22H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJYKSUFZMINBY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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